Dehydroxysparsomycin
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Overview
Description
Dehydroxysparsomycin is a derivative of sparsomycin, a compound initially discovered as a metabolite of the bacterium Streptomyces sparsogenes. Sparsomycin is known for its ability to bind to the 50S ribosomal subunit and inhibit protein synthesis through peptidyl transferase inhibition . This compound retains similar properties but lacks the hydroxyl group present in sparsomycin, which may influence its biological activity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deshydroxysparsomycin involves multiple steps, starting from the amino acid alanineKey steps include the formation of the monooxo-dithioacetal group and the uracil-containing part of the molecule .
Industrial Production Methods: Industrial production of deshydroxysparsomycin would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Dehydroxysparsomycin undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Dehydroxysparsomycin has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study protein synthesis and ribosomal function.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Mechanism of Action
Dehydroxysparsomycin exerts its effects by binding to the 50S ribosomal subunit, similar to sparsomycin. This binding inhibits the peptidyl transferase activity, preventing the formation of peptide bonds during protein synthesis . The molecular targets include the ribosomal RNA and associated proteins, which are crucial for the translation process.
Comparison with Similar Compounds
Sparsomycin: The parent compound with a hydroxyl group.
Phenol-alanine-sparsomycin: A derivative believed to be a more effective antitumor agent.
Lipophilic analogues: Compounds with increased hydrophobicity and water solubility, showing enhanced biological activity.
Uniqueness: Dehydroxysparsomycin is unique due to its structural modifications, which may result in different biological activities and solubility profiles compared to its analogues. The absence of the hydroxyl group can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
CAS No. |
113597-70-9 |
---|---|
Molecular Formula |
C13H19N3O4S2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-[(R)-methylsulfanylmethylsulfinyl]propan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C13H19N3O4S2/c1-8(6-22(20)7-21-3)14-11(17)5-4-10-9(2)15-13(19)16-12(10)18/h4-5,8H,6-7H2,1-3H3,(H,14,17)(H2,15,16,18,19)/b5-4+/t8-,22+/m0/s1 |
InChI Key |
SOVWAAKGEFZZPG-VQKLGCARSA-N |
SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)CSC |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](C)C[S@@](=O)CSC |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)CSC |
Synonyms |
dehydroxysparsomycin deshydroxysparsomycin deshydroxysparsomycin, (S-(R*,R*-(E)))-isome |
Origin of Product |
United States |
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